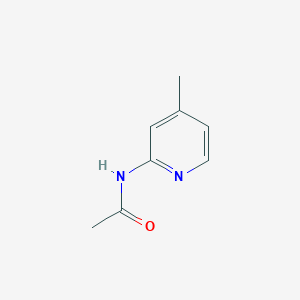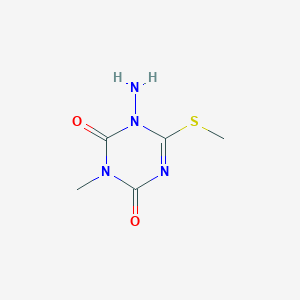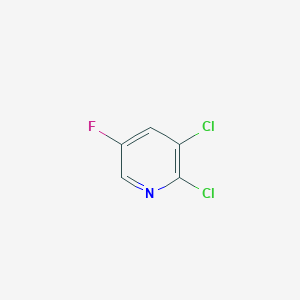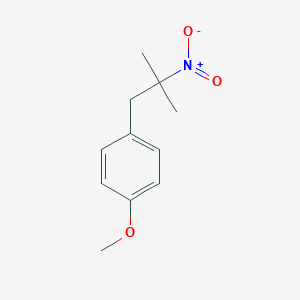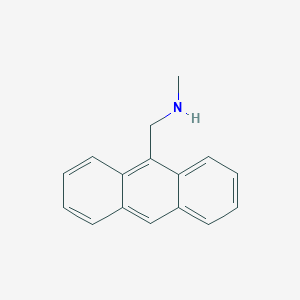
9-(Methylaminomethyl)anthracene
Descripción general
Descripción
Synthesis Analysis
The synthesis of MAMA and its derivatives involves several steps that highlight the compound's versatility and reactivity. A notable study conducted by Sunagawa et al. (1980) focuses on the synthesis of 9-γ-methylaminopropyl-9, 10-dihydro-9, 10-propanoanthracene, a related compound, which provides insights into the synthetic pathways that could be adapted for MAMA (Sunagawa, Sato, & Katsube, 1980).
Molecular Structure Analysis
Molecular structure analysis of MAMA reveals its complex interactions and the influence of substituents on its electronic states. For instance, the study by Uebe et al. (2016) on different 9,10-diamino-substituted anthracenes, including variants similar to MAMA, discusses how N-substituents impact the electronic and molecular structures, offering a comparative basis for understanding MAMA's structural characteristics (Uebe, Kato, Tanaka, & Ito, 2016).
Chemical Reactions and Properties
MAMA undergoes various chemical reactions that underscore its reactivity and potential for further functionalization. The [4 + 4] photoreactivity of MAMA, as investigated by Spinelli et al. (2018), shows how complexation with silver(i) complexes can activate its solid-state photoreactivity, a property that could be leveraged in materials science and photochemistry (Spinelli, d’Agostino, Taddei, Jones, Steed, & Grepioni, 2018).
Physical Properties Analysis
The physical properties of MAMA, such as its photophysical behavior, are crucial for applications in photomechanical systems and sensors. For example, the unique intramolecular exciplex luminescent behavior of a closely related compound, 9-(2-diethylaminomethylphenyl)anthracene, in rigid media provides a foundation for understanding MAMA's potential luminescent properties and applications in optical materials (Saeva, Luss, & Martic, 1989).
Chemical Properties Analysis
The chemical properties of MAMA, including its interactions with other molecules and ions, highlight its potential for sensor applications and molecular recognition. Montalti et al. (1996) explored the electronic energy transfer in adducts of aromatic crown ethers with protonated MAMA, demonstrating its capacity for adduct formation and the quenching of fluorescence, which could be exploited in designing molecular sensors (Montalti, Ballardini, Prodi, & Balzani, 1996).
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Environmental Science and Analytical Chemistry .
Summary of the Application
9-(Methylaminomethyl)anthracene (9-MAM) is used as a reagent in a sensitive method for the determination of isocyanates in air .
Methods of Application
The exact experimental procedures are not specified in the sources, but generally, this would involve using 9-MAM to react with the isocyanates in the air sample, forming a derivative that can be detected by High-Performance Liquid Chromatography (HPLC) via UV or fluorescence detection .
Study of Enzymatic Degradation
Specific Scientific Field
This application is related to the field of Pharmaceutical Sciences and Biochemistry .
Summary of the Application
9-(Methylaminomethyl)anthracene (MAMA) was used as a model drug in the study of the effect of enzymatic degradation on the release behaviors of MAMA .
Methods of Application
The exact experimental procedures are not specified in the sources, but it would likely involve monitoring the release of 9-MAM from a drug delivery system under the action of enzymes, using UV-Vis spectroscopy .
Mechanoluminescence Properties
Specific Scientific Field
This application is related to the field of Materials Chemistry .
Summary of the Application
9-MAM is used in the study of mechanoluminescence properties of simple anthracene derivatives . Mechanoluminescence refers to the emission of light when a material is mechanically stimulated, such as by scraping or crushing .
Methods of Application
In the study, anthracene was selected as the fluorescent core, then boronic ester and the self-assembling thiophene group were introduced to the “9” and “10” sites of anthracene, respectively . By changing the linked sites of thiophene and introducing a methyl unit to thiophene, four molecules with different mechanoluminescence properties were synthesized .
Results or Outcomes
When the powders or crystals of two of the synthesized molecules were scraped, bright blue emission was observed even under daylight . Under continuous mechanical stimulation, these bright mechanoluminescence phenomena can be maintained for a long time . The analyses demonstrated that the different linked sites of the thiophene unit to anthracene and the introduction of the methyl group to thiophene influenced the intermolecular interactions and molecular packing modes, and then caused these four compounds to exhibit different mechanoluminescence properties .
Safety And Hazards
Propiedades
IUPAC Name |
1-anthracen-9-yl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHTDZJMNUGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994079 | |
| Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Methylaminomethyl)anthracene | |
CAS RN |
73356-19-1 | |
| Record name | 9-Anthracenemethanamine, N_methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073356191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Methylaminomethyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)
